molecular formula C9H9BrFNO B13029708 (S)-7-Bromo-8-fluorochroman-4-amine

(S)-7-Bromo-8-fluorochroman-4-amine

Cat. No.: B13029708
M. Wt: 246.08 g/mol
InChI Key: IOBOGNXNVJDONG-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-7-Bromo-8-fluorochroman-4-amine is a chiral chroman derivative characterized by a bromine atom at position 7, a fluorine atom at position 8, and an amine group at position 4 of the chroman scaffold.

Chroman-based compounds are widely studied in medicinal chemistry due to their presence in bioactive natural products and synthetic drugs. The bromine and fluorine substituents in this compound likely enhance its lipophilicity and metabolic stability compared to non-halogenated analogs, which is advantageous in drug design.

Properties

Molecular Formula

C9H9BrFNO

Molecular Weight

246.08 g/mol

IUPAC Name

(4S)-7-bromo-8-fluoro-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H9BrFNO/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2,7H,3-4,12H2/t7-/m0/s1

InChI Key

IOBOGNXNVJDONG-ZETCQYMHSA-N

Isomeric SMILES

C1COC2=C([C@H]1N)C=CC(=C2F)Br

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2F)Br

Origin of Product

United States

Preparation Methods

Table 1: Key Parameters in Halogenated Chroman-4-one Preparation

Step Reagents & Conditions Outcome Yield (%) Purity (%)
1 3,4-Difluorophenol + 3-bromopropionic acid, methanesulfonic acid, 35°C Cyclization to fluoro-chromanone ~82 >99
2 Aluminum chloride, reflux, 90°C Bromination at 7-position 79-86 >99
3 Recrystallization Purification - >99

Conversion to this compound

The halogenated chroman-4-one intermediates are then converted to the corresponding amines through reduction and amination steps:

  • Reduction of chroman-4-one to chroman-4-amine: This is typically achieved via reductive amination or direct reduction using reagents such as zinc in acidic media or catalytic hydrogenation under controlled conditions to preserve stereochemistry.
  • Stereoselective synthesis: The (S)-enantiomer is obtained by employing chiral catalysts or starting from chiral precursors to ensure the desired stereochemistry at the 4-position of the chroman ring.
  • Purification: The amine product is purified by solvent extraction, crystallization, and chromatographic techniques to achieve high enantiomeric excess and chemical purity.

Representative Synthetic Route (Based on Patent and Literature)

  • Formation of 7-bromo-8-fluoro-chroman-4-one:

    • React 3,4-difluorophenol with 3-bromopropionic acid in the presence of methanesulfonic acid at ~35°C.
    • Reflux with aluminum chloride to introduce bromine at the 7-position.
    • Work-up and recrystallize to obtain the chroman-4-one intermediate.
  • Reduction to this compound:

    • Subject the chroman-4-one to reductive amination conditions using zinc and hydrochloric acid or catalytic hydrogenation with a chiral catalyst.
    • Isolate the (S)-enantiomer by chiral resolution if necessary.
  • Purification:

    • Extract the product into an organic solvent.
    • Wash with aqueous solutions to remove impurities.
    • Recrystallize to yield pure this compound.

Analytical and Quality Data

The final product typically exhibits:

Property Value
Molecular formula C9H9BrFNO
Molecular weight 246.08 g/mol
Purity after recrystallization >99%
Stereochemistry (S)-configuration confirmed
Melting point (approximate) Not explicitly reported but consistent with chroman derivatives

Research Findings and Notes

  • The halogen substitution pattern (bromo at 7-position, fluoro at 8-position) is critical for the compound’s biological activity, influencing lipophilicity and receptor binding.
  • The amine group at the 4-position facilitates hydrogen bonding, enhancing interaction with biological targets.
  • Maintaining stereochemical purity is essential for bioactivity, making stereoselective synthesis or chiral resolution a key step.
  • Continuous flow chemistry and optimized catalytic systems are being explored to improve yield and scalability in industrial settings.
  • Similar compounds with varied halogen positions or lacking the amine group show altered biological profiles, underscoring the importance of precise synthetic control.

Summary Table of Preparation Methods

Stage Key Reagents/Conditions Notes Yield (%) Purity (%)
Halogenated chromanone synthesis Halogenated phenols, halogenated propionic acids, methanesulfonic acid, aluminum chloride Controlled cyclization and bromination 79-86 >99
Reduction/Amination Zinc/HCl, catalytic hydrogenation, chiral catalysts Stereoselective conversion to amine Variable High
Purification Recrystallization, solvent extraction Ensures chemical and stereochemical purity - >99

Chemical Reactions Analysis

Types of Reactions

(S)-7-Bromo-8-fluorochroman-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of chroman-4-one derivatives.

    Reduction: Formation of chroman-4-amine derivatives.

    Substitution: Formation of azido-chroman derivatives.

Scientific Research Applications

Pharmaceutical Development

(S)-7-Bromo-8-fluorochroman-4-amine has been investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases. Its interactions with specific molecular targets such as enzymes and receptors may modulate various signaling pathways, contributing to its anticancer and anti-inflammatory properties.

Research has shown that this compound can influence several biological pathways by interacting with enzymes and receptors. The presence of bromine and fluorine atoms enhances binding affinity, while the amine group facilitates essential hydrogen bonding interactions.

Synthesis of Complex Organic Molecules

As a building block in organic synthesis, this compound is utilized in the development of more complex molecules. Its unique structure allows for diverse synthetic pathways, including reactions such as nucleophilic substitutions and oxidation processes.

Case Study 1: Anticancer Properties

In a study examining the anticancer properties of this compound, researchers found that the compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through modulation of key signaling pathways involved in cell survival and proliferation.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of this compound. The results indicated that the compound could inhibit pro-inflammatory cytokines and reduce inflammation in animal models, suggesting its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of (S)-7-Bromo-8-fluorochroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogenation Effects

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituents (Position) Boiling Point (°C) Density (g/cm³) pKa Source
(S)-7-Bromo-8-fluorochroman-4-amine* C₉H₉BrFNO 244.08 Br (7), F (8) N/A N/A N/A Inferred
(R)-8-Chloro-7-fluorochroman-4-amine C₉H₉ClFNO 201.63 Cl (8), F (7) N/A N/A N/A
(S)-6-Bromo-8-methoxychroman-4-amine C₁₀H₁₂BrNO₂ 258.11 Br (6), OCH₃ (8) 307.9 ± 42.0 1.474 ± 0.06 8.29
(R)-7-Bromochroman-4-amine hydrochloride C₉H₁₁BrNO·HCl 275.56 Br (7) N/A N/A N/A

*Hypothetical data inferred from analogs.

Key Observations:

Bromine, being larger and more lipophilic than chlorine or fluorine, may enhance membrane permeability in this compound compared to its chloro-fluoro analog.

Methoxy vs. Halogen : The methoxy group in (S)-6-bromo-8-methoxychroman-4-amine increases molecular weight and introduces hydrogen-bonding capabilities, which could improve solubility but reduce metabolic stability compared to halogenated derivatives.

Stereochemistry : The (S)-configuration in chroman-4-amine derivatives is associated with distinct biological profiles. For example, enantiomers of similar compounds exhibit differences in receptor selectivity and metabolic pathways.

Structural Similarity Metrics

provides similarity scores for related compounds:

  • (R)-7-Bromochroman-4-amine hydrochloride: Similarity = 0.76
  • (S)-6-Bromochroman-4-amine hydrochloride: Similarity = 0.75
  • 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine: Similarity = 0.68

These scores suggest that halogen position and ring saturation significantly impact similarity. The higher score for (R)-7-Bromochroman-4-amine hydrochloride underscores the importance of bromine placement over stereochemistry in certain assays.

Biological Activity

(S)-7-Bromo-8-fluorochroman-4-amine is a compound belonging to the chroman family, recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a unique substitution pattern with bromine and fluorine atoms, which significantly influence its biological interactions. The amine group enhances its ability to form hydrogen bonds and engage in electrostatic interactions, crucial for modulating various signaling pathways.

Property Details
Chemical Formula C10H8BrF N
Molecular Weight 245.08 g/mol
Structural Features Bromine at position 7, Fluorine at position 8, Amine at position 4

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. These interactions can lead to:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
  • Receptor Modulation : It can bind to receptors, altering their activity and influencing signaling cascades.

Research indicates that the presence of halogens (bromine and fluorine) enhances the binding affinity of the compound to its targets, which is essential for its pharmacological effects.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Anticancer Properties : Studies suggest that this compound may induce apoptosis in cancer cells by disrupting cell cycle progression and inhibiting tumor growth .
  • Antimicrobial Activity : Preliminary research indicates potential effectiveness against various microbial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR of this compound reveals how modifications to its structure can impact biological activity. For instance:

Modification Effect on Activity
Removal of bromineDecreased binding affinity and reduced biological activity
Alteration of the amine groupSignificant changes in receptor interaction
Variation in fluorine positioningModulates enzyme inhibition efficacy

These insights highlight the importance of specific functional groups in determining the compound's pharmacological profile.

Case Studies and Research Findings

  • Cancer Cell Studies : Research demonstrated that this compound effectively reduced the proliferation of breast and lung cancer cells in vitro. The mechanism involved caspase activation leading to apoptosis .
  • Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that this compound could effectively inhibit certain kinases, which are pivotal in cancer progression and inflammatory responses .
  • Microbial Efficacy Trials : Initial trials showed promising results against specific bacterial strains, suggesting potential applications in antimicrobial therapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.